Cas no 2148629-35-8 (2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)

2-{(tert-Butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a hydroxyl functionality. The Boc group enhances stability, facilitating selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry. The 4,4-dimethyl substitution imparts steric hindrance, influencing conformational properties, while the hydroxyl group offers a reactive handle for further functionalization. This compound is particularly useful in the synthesis of modified peptides or as a chiral building block in asymmetric synthesis. Its structural features ensure compatibility with standard coupling reagents, enabling efficient incorporation into complex molecular architectures.
2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid structure
2148629-35-8 structure
商品名:2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid
CAS番号:2148629-35-8
MF:C12H23NO5
メガワット:261.314724206924
CID:5799998
PubChem ID:165508032

2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
    • EN300-1299261
    • 2148629-35-8
    • インチ: 1S/C12H23NO5/c1-11(2,3)18-10(17)13-8(9(15)16)6-12(4,5)7-14/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16)
    • InChIKey: OUBUPLWAWRUFCZ-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 261.15762283g/mol
  • どういたいしつりょう: 261.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 95.9Ų

2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299261-2.5g
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
2.5g
$1454.0 2023-06-06
Enamine
EN300-1299261-10000mg
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
10000mg
$2393.0 2023-09-30
Enamine
EN300-1299261-0.05g
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
0.05g
$624.0 2023-06-06
Enamine
EN300-1299261-0.1g
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
0.1g
$653.0 2023-06-06
Enamine
EN300-1299261-2500mg
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
2500mg
$1089.0 2023-09-30
Enamine
EN300-1299261-500mg
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
500mg
$535.0 2023-09-30
Enamine
EN300-1299261-10.0g
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
10g
$3191.0 2023-06-06
Enamine
EN300-1299261-50mg
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
50mg
$468.0 2023-09-30
Enamine
EN300-1299261-100mg
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
100mg
$490.0 2023-09-30
Enamine
EN300-1299261-1.0g
2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4,4-dimethylpentanoic acid
2148629-35-8
1g
$743.0 2023-06-06

2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acidに関する追加情報

Comprehensive Overview of 2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid (CAS No. 2148629-35-8)

2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid (CAS No. 2148629-35-8) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl-functionalized side chain, make it a valuable intermediate in drug discovery and development. This article delves into its properties, applications, and relevance in modern scientific research, addressing frequently asked questions and trending topics in the field.

The compound’s Boc-protected amino acid moiety is particularly significant in peptide synthesis, where it serves as a building block for constructing complex biomolecules. Researchers often search for "Boc-amino acid derivatives" or "hydroxy-functionalized pentanoic acids" to identify analogs for targeted drug design. With the growing demand for precision medicine, 2148629-35-8 has gained attention for its potential in developing therapeutics for metabolic disorders and neurodegenerative diseases.

In addition to its pharmaceutical applications, 2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid is explored in material science for designing biocompatible polymers. Its hydroxyl group enables cross-linking reactions, making it suitable for hydrogels and drug delivery systems. Recent studies highlight its role in "sustainable biomaterials," a hot topic aligned with the global push for eco-friendly innovations.

The compound’s stability and solubility profile are frequently discussed in forums and academic circles. Questions like "How to dissolve Boc-protected amino acids?" or "Storage conditions for 2148629-35-8" reflect practical concerns among researchers. Proper handling typically involves anhydrous environments and low-temperature storage to preserve its integrity.

From a synthetic chemistry perspective, 2148629-35-8 is often compared to other Boc-protected intermediates due to its sterically hindered structure. Its 4,4-dimethylpentanoic acid backbone contributes to enhanced stability, a feature leveraged in multi-step organic syntheses. This aligns with the industry’s focus on "high-yield synthetic routes" and "green chemistry principles."

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid. Researchers often seek "CAS 2148629-35-8 purity analysis" protocols to ensure quality control in lab settings. The compound’s spectral data and chromatographic behavior are well-documented, facilitating its adoption in standardized workflows.

Emerging trends in AI-driven drug discovery have further amplified interest in this compound. Machine learning models trained on Boc-amino acid libraries can predict its reactivity and compatibility with other reagents, streamlining R&D processes. Such advancements address common queries like "How to optimize Boc deprotection reactions?" or "Computational modeling of 2148629-35-8."

In summary, 2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid (CAS No. 2148629-35-8) is a versatile and scientifically significant compound with broad applications. Its role in peptide chemistry, biomaterials, and drug development underscores its importance in contemporary research. By addressing both fundamental properties and cutting-edge trends, this overview aims to serve as a reliable resource for professionals and enthusiasts alike.

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